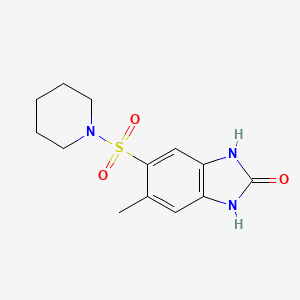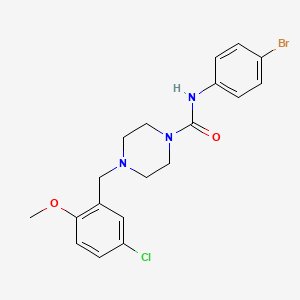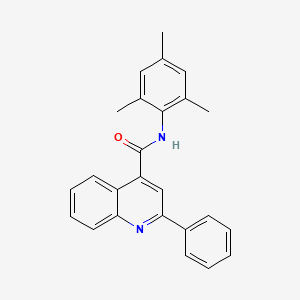
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
Übersicht
Beschreibung
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway plays a crucial role in the development and function of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has shown potential in treating various autoimmune diseases and certain types of cancers.
Wirkmechanismus
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one selectively binds to the active site of BTK, preventing its activation and subsequent downstream signaling pathways. This leads to the inhibition of B cell activation, proliferation, and survival. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one also has the potential to modulate other immune cells, such as T cells and natural killer cells, by affecting their cytokine production and function.
Biochemical and Physiological Effects:
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations achieved within 2-4 hours of oral administration. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has also been shown to be well-tolerated in both preclinical and clinical studies, with no significant adverse effects reported.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages for laboratory experiments, including its high potency and selectivity for BTK, as well as its favorable pharmacokinetic profile. However, its limitations include the need for specialized equipment and expertise for its synthesis and analysis, as well as the high cost associated with its production.
Zukünftige Richtungen
There are several potential future directions for the research and development of 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one. One area of interest is its potential use in combination with other immune-modulating agents, such as checkpoint inhibitors, to enhance its therapeutic effects. Another area of interest is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties. Additionally, further research is needed to elucidate the role of BTK in various disease states and to identify new therapeutic targets for the treatment of autoimmune diseases and cancers.
Wissenschaftliche Forschungsanwendungen
5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has shown promising results in treating autoimmune diseases such as rheumatoid arthritis, lupus, and multiple sclerosis, by inhibiting B cell activation and reducing inflammation. 5-methyl-6-(1-piperidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has also shown potential in treating certain types of cancers such as mantle cell lymphoma and chronic lymphocytic leukemia, by targeting BTK-dependent signaling pathways.
Eigenschaften
IUPAC Name |
5-methyl-6-piperidin-1-ylsulfonyl-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-9-7-10-11(15-13(17)14-10)8-12(9)20(18,19)16-5-3-2-4-6-16/h7-8H,2-6H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCKCIXHRFTGIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)N3CCCCC3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4700635.png)


![2-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B4700659.png)
![3-ethyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4700663.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-butoxybenzamide](/img/structure/B4700671.png)

![5-{3-bromo-4-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4700687.png)
![2,4-dichloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4700694.png)
![1-(2-furylmethyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700700.png)

![1-benzyl-5-[(1-phenyl-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4700727.png)

![methyl {8-[4-(dimethylamino)phenyl]-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl}acetate](/img/structure/B4700745.png)